molecular formula C21H21N3S B2777506 1-phenyl-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393823-46-6

1-phenyl-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No.: B2777506
CAS No.: 393823-46-6
M. Wt: 347.48
InChI Key: KCWGTENJSCSAJW-UHFFFAOYSA-N
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Description

1-Phenyl-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a chemical compound with the CAS Registry Number 393823-46-6 and a molecular formula of C21H21N3S, yielding a molecular weight of 347.48 g/mol . The dihydropyrrolo[1,2-a]pyrazine scaffold present in this compound is a structure of significant interest in medicinal chemistry. Research on analogous structures has shown that this core framework is a valuable pharmacophore in developing bioactive molecules. For instance, derivatives based on the dihydropyrrolo[1,2-a]pyrazin-one core have been investigated as second-generation positive allosteric modulators (PAMs) for GluN2C- and GluN2D-containing NMDA receptors, which are relevant to neurological functions and central nervous system disorders . Furthermore, other stereoselectively synthesized derivatives of this scaffold have been explored as potent and selective inhibitors of PIM kinases, which are promising targets in oncology research . The incorporation of a carbothioamide group may also contribute to the compound's potential biological activity and interaction with various enzymatic targets. This product is intended for research purposes such as in vitro biological screening, hit-to-lead optimization studies, and as a building block for the synthesis of more complex molecules. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-methylphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3S/c1-16-9-11-18(12-10-16)22-21(25)24-15-14-23-13-5-8-19(23)20(24)17-6-3-2-4-7-17/h2-13,20H,14-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWGTENJSCSAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)N2CCN3C=CC=C3C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Phenyl-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a complex organic compound classified within the pyrrolopyrazine derivatives. Its molecular structure features a bicyclic framework that includes both pyrrole and pyrazine rings, along with functional groups such as phenyl and p-tolyl groups. This unique arrangement suggests potential biological activities that warrant investigation.

  • Molecular Formula : C21H21N3S
  • Molecular Weight : 347.48 g/mol
  • Purity : Typically around 95% .

Potential Biological Activities

  • Antimicrobial Activity : While specific studies on this compound are scarce, related pyrrolopyrazine derivatives have demonstrated antimicrobial properties against various bacteria and fungi. This suggests that this compound may exhibit similar effects .
  • Cytotoxic Effects : The structural similarities to other bioactive compounds raise the possibility of cytotoxic effects against cancer cell lines. For instance, derivatives of related structures have shown significant activity against human cancer cell lines such as Panc-1 and MDA-MB-231 .
  • Mechanism of Action : The exact mechanism of action for this compound remains unclear due to a lack of extensive research. However, it is hypothesized that it may interact with specific molecular targets within biological systems, influencing various biochemical pathways .

Case Studies and Research Findings

Despite the limited direct studies on this compound itself, related research provides insights into its potential:

Table 1: Summary of Biological Activities of Related Compounds

Compound TypeActivity TypeTarget Organisms/CellsReference
Pyrrolopyrazine DerivativesAntimicrobialE. coli, S. aureus, A. niger
Dihydropyrrolo-PyrazinesCytotoxicPanc-1, PC3, MDA-MB-231
Thiazole-Pyrazole DerivativesAntimicrobialP. mirabilis, B. subtilis

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Optimization of reaction conditions—such as temperature and solvent choice—can enhance yield and quality .

Scientific Research Applications

The compound's structure indicates several potential biological activities:

Cytotoxic Effects

Research on analogous compounds indicates potential cytotoxicity against cancer cell lines. For example, derivatives of related structures have shown significant activity against human cancer cell lines like Panc-1 and MDA-MB-231. The cytotoxic profile of this compound warrants further investigation.

Summary of Biological Activities of Related Compounds

Compound TypeActivity TypeTarget Organisms/CellsReference
Pyrrolopyrazine DerivativesAntimicrobialE. coli, S. aureus, A. niger
Dihydropyrrolo-PyrazinesCytotoxicPanc-1, PC3, MDA-MB-231
Thiazole-Pyrazole DerivativesAntimicrobialP. mirabilis, B. subtilis

Synthesis and Optimization

The synthesis of 1-phenyl-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide typically involves multi-step organic reactions. Optimizing reaction conditions—such as temperature and solvent choice—can enhance yield and purity.

Case Studies and Research Findings

Despite limited direct studies on this specific compound, research on related compounds provides insights into its potential applications:

  • Antimicrobial Studies : Research has shown that pyrrolopyrazine derivatives can effectively inhibit bacterial growth and exhibit antifungal properties.
  • Cytotoxicity Evaluations : Studies on structurally similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines, indicating potential for further exploration in oncology.
  • Neuroprotective Effects : Some pyrazoline derivatives have been evaluated for their neuroprotective effects in preclinical models, suggesting the possibility of developing treatments for neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Dihydropyrrolopyrazine Core

N-(2,6-Diethylphenyl)-1-(4-Pyridinyl)-3,4-Dihydropyrrolo[1,2-a]Pyrazine-2(1H)-Carbothioamide
  • Molecular Formula : C23H26N4S (mass: 390.55 g/mol) .
  • The p-tolyl group in the carbothioamide is substituted with a 2,6-diethylphenyl moiety, increasing steric bulk and lipophilicity.
  • Implications : The pyridine ring enhances solubility in polar solvents, while the diethylphenyl group may improve membrane permeability in biological systems.
Methyl 3,4-Dihydropyrrolo[1,2-a]Pyrazine-6-Carboxylate
  • Structure : Features a carboxylate ester (-COOCH3) at position 6 instead of a carbothioamide .
  • Reactivity : The ester group is more electrophilic, making it susceptible to hydrolysis or nucleophilic substitution, unlike the stable carbothioamide.

Saturation and Protecting Group Modifications

tert-Butyl Hexahydropyrrolo[1,2-a]Pyrazine Derivatives
  • Example : tert-Butyl (7S,8aR)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate .
  • Key Differences : The core is fully saturated (hexahydro vs. dihydro), reducing aromaticity and rigidity. The tert-butoxycarbonyl (Boc) group acts as a protecting amine, enhancing stability during synthesis.
  • Applications : Such derivatives are used as intermediates in peptide-mimetic drug design.

Fused Heterocyclic Systems

Imidazo[1,2-a]Pyrazin-8-Amines
  • Synthesis : Derived from pyrazine-2,3-diamine via Groebke-Blackburn-Bienaymé MCRs .
  • Key Differences : An imidazole ring is fused to the pyrazine, mimicking adenine’s structure. This imparts nucleobase-like properties, making these compounds relevant in kinase inhibition or antiviral research.

Reactivity and Functional Group Analysis

Carbothioamide vs. Carboxamide/Ester

  • This may enhance binding to biological targets like enzymes or receptors.
  • Ester/Carboxylate : More reactive but less stable under physiological conditions, limiting their direct therapeutic use .

Substituent Effects on Physicochemical Properties

Compound Core Saturation Substituents (Position) Molecular Weight (g/mol) Key Functional Group
Target Compound 3,4-Dihydro 1-Ph, 2-N-(p-tolyl)-C(=S)NH2 ~390.16 Carbothioamide
N-(2,6-Diethylphenyl)-4-Pyridinyl 3,4-Dihydro 1-4-Pyridinyl, 2-N-(diethyl) 390.55 Carbothioamide
Methyl 6-Carboxylate 3,4-Dihydro 6-COOCH3 Not specified Ester
Imidazo[1,2-a]Pyrazin-8-Amine Aromatic 8-NH2, fused imidazole ~200–300 Aminoimidazole

Q & A

Q. Methodological Approach

  • Meta-analysis : Compare datasets from analogous compounds (e.g., substituent effects on p-tolyl vs. chlorophenyl groups) to identify structure-activity relationships (SAR).
  • Experimental Replication : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability.
  • Computational Modeling : Use QSAR models to rationalize discrepancies, focusing on electronic (Hammett constants) or steric parameters .

What advanced strategies exist for modifying the compound’s stability under physiological conditions?

Q. Advanced

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance metabolic stability.
  • Salt Formation : Pair the carbothioamide with counterions (e.g., HCl or sodium salts) to improve aqueous solubility.
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers to protect against enzymatic degradation, as demonstrated for related heterocycles .

How can researchers validate the purity of novel derivatives, and what thresholds are acceptable for publication?

Basic
Purity ≥95% (via HPLC with UV/ELSD detection) is standard. Impurity profiling requires LC-MS to identify byproducts (e.g., oxidation of thioamide to amide groups) .

Advanced
Quantitative NMR (qNMR) using internal standards (e.g., maleic acid) provides absolute purity quantification. For chiral derivatives, chiral stationary phase HPLC or capillary electrophoresis ensures enantiomeric excess ≥98% .

What computational tools are recommended for predicting reaction pathways and optimizing synthetic scalability?

Q. Advanced

  • Reaction Mechanism Prediction : Use DFT (Gaussian, ORCA) to model intermediates and transition states.
  • Retrosynthetic Planning : AI-driven platforms (e.g., IBM RXN) propose routes based on patent and journal databases.
  • Scale-Up Simulation : CFD modeling (Aspen Plus) identifies heat/mass transfer limitations in batch-to-continuous processes .

Notes

  • Methodological Depth : Answers integrate experimental and computational approaches to reflect current best practices in academic research.

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